N-(3-amino-4-methylphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOENHNIOLUQALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation via Acid Chloride Intermediate
The most widely reported approach involves reacting 3-amino-4-methylaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the aromatic amine.
Reaction Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0–25°C
- Molar Ratio: 1:1 (amine:acid chloride)
- Base: Triethylamine (1.2 equivalents)
Mechanism:
- Deprotonation of 3-amino-4-methylaniline by triethylamine.
- Nucleophilic attack of the amine on the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride.
- Elimination of HCl to form the amide bond.
Yield: 70–85% after purification via recrystallization (ethanol/water).
Characterization of Intermediate and Final Product
Key analytical data for the synthesized compound include:
Alternative Synthetic Pathways
Coupling Reagent-Mediated Amidation
To avoid handling corrosive acid chlorides, carbodiimide-based coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed. This method uses thiophene-2-carboxylic acid directly.
Procedure:
- Activate thiophene-2-carboxylic acid with EDCI/HOBt in dichloromethane.
- Add 3-amino-4-methylaniline and stir at room temperature for 12–24 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Advantages:
- Higher functional group tolerance.
- Reduced side reactions compared to acid chloride route.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12–24 hours | 20–30 minutes |
| Yield | 70–85% | 85–90% |
| Purity | 95% | 98% |
This method is particularly effective for scaling up small batches.
Industrial-Scale Production
Continuous Flow Microreactor Systems
Industrial synthesis employs continuous flow reactors to enhance safety and efficiency:
Process Overview:
- Feedstock Preparation: Thiophene-2-carbonyl chloride and 3-amino-4-methylaniline dissolved in tetrahydrofuran.
- Mixing: Precise control of stoichiometry and residence time (2–5 minutes).
- Quenching: Immediate neutralization with aqueous sodium bicarbonate.
- Purification: Continuous crystallization and filtration.
Benefits:
Waste Management and Sustainability
Industrial processes incorporate green chemistry principles:
- Solvent Recovery: >90% tetrahydrofuran recycled via distillation.
- Byproduct Utilization: HCl gas captured for use in downstream processes.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Acid Chloride Route | 85% | 95% | Moderate |
| Coupling Reagent Route | 75% | 98% | Low |
| Continuous Flow | 90% | 99.5% | High |
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(3-Amino-4-methylphenyl)acetamide
- N-(3-Amino-4-methylphenyl)propionamide
Uniqueness
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of materials with specific electronic characteristics, such as organic semiconductors.
Biological Activity
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a thiophene ring, which contribute to its chemical reactivity and biological properties. The compound's structure allows for potential hydrogen bonding interactions, enhancing its affinity for biological targets.
| Compound Name | Key Functional Groups | Unique Features |
|---|---|---|
| This compound | Amino, Carboxamide | Potential for hydrogen bonding |
| N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide | Iodine, Carboxamide | Halogenated structure enhances reactivity |
| N-(4-fluorophenyl)thiophene-2-carboxamide | Fluorine, Carboxamide | Different reactivity profile due to fluorine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes. Research indicates that this compound may exhibit antimicrobial and anticancer properties.
- Anticancer Activity : Studies have shown that derivatives of thiophene compounds can suppress the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, related compounds have demonstrated IC50 values indicating effective cytotoxicity against these cell lines .
- Antimicrobial Activity : The compound has also been investigated for its antibacterial properties against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the amino group is believed to enhance its antibacterial efficacy .
Anticancer Studies
Recent studies have focused on the synthesis and evaluation of thiophene derivatives, including this compound. The following findings highlight its anticancer potential:
- Cytotoxicity Assays : In vitro assays revealed that thiophene derivatives exhibited significant antiproliferative activity. For instance, a related compound demonstrated an IC50 value of 6.77 µM against MCF-7 cells, indicating strong cytotoxic effects compared to standard drugs .
- Mechanism Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways .
Antimicrobial Studies
The antimicrobial properties of this compound were assessed through various assays:
- Antibacterial Efficacy : The compound showed promising antibacterial activity with inhibition rates ranging from 40% to 86% against tested bacterial strains. This suggests a potential therapeutic application in treating bacterial infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 6.77 | Anticancer (MCF-7) |
| Staurosporine | 6.77 | Standard Anticancer |
| N-(4-fluorophenyl)thiophene-2-carboxamide | Not reported | Anticancer |
Case Studies
- Case Study on Anticancer Activity : A study synthesized various thiophene derivatives and evaluated their cytotoxic effects on MCF-7 cells. The results indicated that structural modifications significantly influenced biological activity, highlighting the importance of the amino group in enhancing anticancer properties .
- Case Study on Antimicrobial Properties : Another investigation assessed the antibacterial activity of several thiophene derivatives against Gram-positive bacteria. The results confirmed that modifications at the phenyl ring could enhance antibacterial efficacy, suggesting avenues for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(3-amino-4-methylphenyl)thiophene-2-carboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step process, including (i) coupling thiophene-2-carboxylic acid derivatives with 3-amino-4-methylaniline via carbodiimide-mediated amidation, (ii) purification using column chromatography (silica gel, ethyl acetate/hexane gradients), and (iii) characterization via NMR and mass spectrometry. Microwave-assisted techniques (e.g., 100–150°C for 10–30 minutes) can improve yields by 15–20% compared to conventional heating .
- Critical Considerations : Optimize reaction pH (6–7) to minimize side reactions. Use anhydrous solvents to prevent hydrolysis of intermediates .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for thiophene protons (δ 7.2–7.8 ppm) and aromatic amine protons (δ 6.5–7.0 ppm) to verify substitution patterns .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C12H12N2OS: 248.07 g/mol) with <2 ppm error .
Q. How do solvent systems influence the solubility and stability of this compound during in vitro assays?
- Methodology :
- Solubility : The carboxamide group enhances solubility in polar aprotic solvents (e.g., DMSO, ~25 mg/mL at 25°C). For aqueous buffers (pH 7.4), use co-solvents like PEG-400 (<5% v/v) to prevent precipitation .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Acidic/basic conditions (>pH 9 or <pH 4) may hydrolyze the carboxamide bond .
Advanced Research Questions
Q. What molecular targets and mechanisms are implicated in the compound’s biological activity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR tyrosine kinase, ΔG ≤ -8.5 kcal/mol). The thiophene ring may engage in π-π stacking with Phe-723, while the amino group forms hydrogen bonds with Asp-831 .
- Enzyme Inhibition Assays : Measure IC50 values (e.g., <10 μM in MTT assays against MCF-7 cells) to quantify anticancer activity. Compare with structurally similar quinazolinone derivatives, which show analogous inhibition of DNA topoisomerase II .
Q. How can contradictory reports on the compound’s bioactivity across cell lines be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-methyl with chloro or methoxy groups) to assess impact on cytotoxicity. For example, 4-fluoro analogs show 3-fold higher activity in HT-29 colon cancer models .
- Metabolic Profiling : Use LC-MS to identify metabolite differences (e.g., cytochrome P450-mediated oxidation) that may explain variability in efficacy .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Prodrug Design : Conjugate with PEGylated carriers to enhance half-life (e.g., t1/2 increased from 1.2 to 4.7 hours in murine models) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm diameter) to achieve sustained release (>72 hours) and reduce renal clearance .
Q. How does the compound’s selectivity for specific enzymes correlate with its therapeutic window?
- Methodology :
- Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Optimal candidates exhibit >50-fold selectivity for target vs. non-target kinases (e.g., EGFR vs. HER2) .
- Toxicogenomics : Analyze RNA-seq data from treated hepatocytes to flag pathways linked to hepatotoxicity (e.g., CYP3A4 upregulation) .
Q. What computational approaches predict the compound’s reactivity in novel chemical transformations?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., amino group, f⁻ ≈ 0.15) for regioselective functionalization .
- Retrosynthetic Analysis : Use Synthia™ or Reaxys to propose routes for derivatization (e.g., Suzuki coupling at the thiophene C5 position) .
Notes
- Key Challenges : Address poor aqueous solubility through formulation optimization.
- Future Directions : Explore hybrid derivatives (e.g., triazole-thiophene conjugates) to enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
